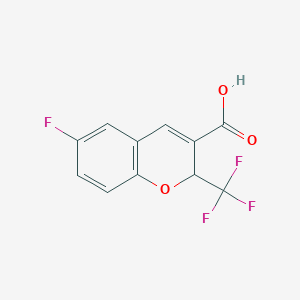

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H6F4O3 |

|---|---|

Molecular Weight |

262.16 g/mol |

IUPAC Name |

6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C11H6F4O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-4,9H,(H,16,17) |

InChI Key |

YVFFJPPWIPWCLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(O2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with trifluoromethylated reagents in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Variations and Positional Isomers

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Bromine substitution further elevates lipophilicity compared to fluorine .

- Solubility: Carboxylic acid functionality ensures moderate solubility in polar solvents (e.g., DMSO, methanol), while halogen substituents may reduce aqueous solubility .

Biological Activity

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS No. 2059934-79-9) is a synthetic compound belonging to the chromene family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is CHFO, with a molecular weight of 262.16 g/mol. The compound features a chromene backbone substituted with a fluorine atom and a trifluoromethyl group, which may enhance its biological activity through increased lipophilicity and altered electronic properties.

Research indicates that 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid primarily acts as an inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT4 (SLC16A1 and SLC16A3). These transporters are crucial for lactate uptake in cancer cells, suggesting that this compound could impede lactate-dependent cancer growth pathways .

Table 1: Summary of Biological Activities

Biochemical Interactions

The compound has been shown to interact with various enzymes, influencing their activity. Notably, it inhibits cyclooxygenase, which plays a significant role in inflammation and pain pathways. Additionally, it affects DNA gyrase, an enzyme critical for DNA replication and transcription .

Cellular Effects

In laboratory settings, 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has demonstrated significant effects on cellular processes:

- Cell Proliferation : The compound can inhibit the proliferation of cancer cells by disrupting metabolic pathways reliant on lactate.

- Inflammatory Response : By modulating cyclooxygenase activity, it may reduce inflammation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cancer Cell Studies : In vitro experiments have shown that treatments with this compound lead to reduced viability in various cancer cell lines, particularly those reliant on aerobic glycolysis for energy production.

- Inflammation Models : Animal models treated with this compound exhibited decreased inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid indicates moderate bioavailability. It is essential to consider dosage effects; lower doses may provide therapeutic benefits while higher doses risk toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.